REACTION_CXSMILES
|
[C:1](Cl)([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([C:10]1[CH:17]=[CH:16][C:13]([O:14][CH3:15])=[CH:12][CH:11]=1)[C:2]1[CH:9]=[CH:8][C:5]([O:6][CH3:7])=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.[CH2:34]([OH:41])[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][OH:40]>N1C=CC=CC=1>[CH3:7][O:6][C:5]1[CH:8]=[CH:9][C:2]([C:1]([O:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][OH:41])([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:10]2[CH:17]=[CH:16][C:13]([O:14][CH3:15])=[CH:12][CH:11]=2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(OC)C=C1)(C1=CC=C(OC)C=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
3.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5.91 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCO)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with 85 mL of 5% sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×100 mL of methylene chloride
|
Type
|
WASH
|
Details
|
The organic phase was washed with 2×100 mL of water and 100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (3.5×17 cm silica)
|
Type
|
ADDITION
|
Details
|
The fractions containing pure product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(C2=CC=C(C=C2)OC)(C2=CC=CC=C2)OCCCCCCO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |